1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-3-1-2-5-11(7)9-10-4-6-14-9;/h4,6-7H,1-3,5H2,(H,12,13);1H |
InChI Key |
DLUUTKUHZXLQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Hydrochloride Salt
The hydrochloride salt of 1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent such as methanol or ethanol under controlled temperature conditions (often 25-30 °C). The process involves:
- Dissolving the free acid in solvent
- Adding concentrated hydrochloric acid slowly
- Stirring at 25-30 °C for several hours (e.g., 8 hours)
- Cooling and precipitating the hydrochloride salt
- Isolation by filtration and washing with solvents like toluene
- Drying to obtain the pure hydrochloride salt
This salt formation improves the compound’s stability and solubility for pharmaceutical applications.
| Parameter | Condition | Result |
|---|---|---|
| Free base dissolved in | Methanol or ethanol | Solution |
| Acid added | Concentrated HCl | Salt formation |
| Temperature | 25-30 °C | Reaction proceeds |
| Time | 8 hours | Complete conversion |
| Isolation | Filtration, washing | Pure hydrochloride salt |
Alternative Synthetic Routes and Considerations
- Some synthetic routes employ protection-deprotection strategies to selectively functionalize the piperidine ring and install the thiazole moiety.
- Cyclization methods using ketones and imines have been reported for related piperidine derivatives but are less common for this specific compound.
- Solid dispersion techniques involving cellulose derivatives have been developed for formulation purposes but are beyond the scope of synthesis.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Coupling Piperidine + 2-Bromothiazole | Piperidine, 2-bromothiazole, 100 °C, 2.5 h | 100% thiazolylpiperidine | Core scaffold formation |
| Protection of amino group | DiBOC, triethylamine, methanol, 25-30 °C | Protected intermediate | Enables selective reactions |
| Cyclization with L-cysteine ester | L-cysteine ethyl ester hydrochloride, Et3N, 0 °C | Thiazolidine intermediate | Precursor to thiazole ring |
| Oxidation to thiazole | MnO2, room temperature, 2 h | 59% yield | Thiazole ring formation |
| Hydrochloride salt formation | HCl, methanol/ethanol, 25-30 °C, 8 h | Pure hydrochloride salt | Improves solubility and stability |
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The available search results provide limited information regarding the applications of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride. However, some relevant details can be extracted.
Basic Information
- Chemical Identity this compound is a chemical compound with the CAS No. 1214810-72-6 . The molecular formula is C9H13ClN2O2S and the molecular weight is 248.73 .
- Synonyms this compound, EN300-52730, CTK7I9251, AKOS026726423 .
- Availability It is available for purchase from chemical vendors like BLD Pharmatech and AK Scientific, Inc .
- Restrictions It is intended for research and development use only, under the supervision of a technically qualified individual .
Safety and Handling
- Hazard Statements The compound is labeled with the signal word "Warning" and the following hazard statements :
- Precautionary Statements Include :
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.
- First Aid Measures
- Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid .
- Eye Contact: May result in redness, pain, or severe eye damage .
- Skin Contact: May result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness .
- Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition .
Potential Applications
While the search results do not explicitly detail the applications of this compound, they do provide some context:
- Thiazole Derivatives as Pharmaceuticals Thiazole-containing molecules have diverse biological activities, including anticonvulsant and antitumor properties . This suggests that this compound, as a thiazole derivative, might have potential pharmaceutical applications .
- Anticonvulsant Activity Several thiazole-containing compounds have shown anticonvulsant activity in studies .
- Antitumor Activity Some thiazole-pyridine hybrids have shown anti-breast cancer efficacy . Other thiazole compounds have displayed cytotoxic and immunomodulatory potentials .
- Cosmetics Thorough investigations are done on new cosmetic products to ensure safety and stability. They are also tested to determine their effectiveness .
- Skin Bioavailability It is possible for drugs applied to the skin to enter systemic circulation, so real-time measurement of molecules in the skin layer has become obligatory .
Limitations
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Heterocycle Variations
- Target Compound vs. 1,3,4-Thiadiazole Derivative : The thiadiazole group in the latter introduces an additional nitrogen atom, reducing molecular weight (249.7 vs. ~277.7 g/mol) and altering electronic properties. Thiadiazoles are known for their electron-deficient nature, which may influence reactivity in coupling reactions.
Substituent Position Effects
- The carboxylic acid group at the 2-position (target compound) vs. 3- or 4-positions (other analogs) impacts hydrogen-bonding capacity and molecular conformation. Piperidine-2-carboxylic acid derivatives often exhibit distinct pharmacological profiles due to spatial alignment with biological targets .
Biological Activity
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂S |
| Molecular Weight | 248.73 g/mol |
| IUPAC Name | 1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid; hydrochloride |
| InChI Key | DLUUTKUHZXLQIL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural components:
- Thiazole Ring : This moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or modulation of biochemical pathways.
- Piperidine Ring : Enhances binding affinity and specificity towards biological targets.
Biological Activities
Research indicates several key biological activities associated with this compound:
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to the thiazole ring's ability to disrupt microbial cell functions.
Antifungal Activity
The compound has also shown promise in antifungal applications. Research indicates that it can inhibit the growth of certain fungal strains, making it a candidate for further development in antifungal therapies.
Anticancer Potential
Recent studies have explored the compound's anticancer properties. For instance, it was evaluated against several cancer cell lines, demonstrating cytotoxic effects that were comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and piperidine rings can enhance its efficacy against cancer cells.
Study on Antimicrobial Efficacy
A study published in MDPI reported that derivatives of thiazole compounds, including this compound, exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiazole moiety in mediating this effect .
Anticancer Activity Assessment
In another investigation, the compound was tested against A431 human epidermoid carcinoma cells and Jurkat T cells. Results indicated an IC50 value lower than that of doxorubicin, suggesting significant anticancer potential. The study utilized molecular dynamics simulations to understand the interaction between the compound and Bcl-2 proteins, revealing critical insights into its mechanism .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity |
|---|---|
| 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid | Moderate antimicrobial properties |
| 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid | Enhanced anticancer activity |
This table illustrates how variations in structure can influence biological activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
